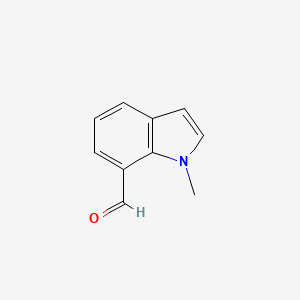

1-methyl-1H-indole-7-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

1-methylindole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBIAZYEJOMXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452921 | |

| Record name | 1-methyl-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69047-36-5 | |

| Record name | 1-methyl-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1h Indole 7 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde group is a versatile functional group that readily participates in a variety of chemical transformations. Its reactivity is centered around the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are expected to add to the carbaldehyde to form secondary alcohols after an aqueous workup.

Cyanide Addition: In a reaction known as cyanohydrin formation, a cyanide ion (typically from NaCN or KCN) can add to the aldehyde, forming a cyanohydrin. This reaction is often base-catalyzed.

Based on the general reactivity of aromatic aldehydes, the following transformations are predicted:

| Nucleophile | Reagent Example | Expected Product |

| Alkyl/Aryl | CH₃MgBr | 1-(1-Methyl-1H-indol-7-yl)ethanol |

| Hydride | NaBH₄ | (1-Methyl-1H-indol-7-yl)methanol |

| Cyanide | NaCN, H⁺ | 2-Hydroxy-2-(1-methyl-1H-indol-7-yl)acetonitrile |

Condensation Reactions (e.g., Knoevenagel, aldol (B89426), imine formation)

Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation: 1-Methyl-1H-indole-7-carbaldehyde is an ideal substrate for Knoevenagel condensation with active methylene (B1212753) compounds. For instance, reacting it with malononitrile (B47326) or imidazolidine-2,4-dione in the presence of a base would yield vinylindoles. sigmaaldrich.comamazonaws.com The reaction of the related 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile proceeds via a base-catalyzed condensation to form an acrylonitrile (B1666552) derivative. sigmaaldrich.com

Aldol and Related Reactions: The aldehyde can react with enolates derived from ketones or other aldehydes in an aldol addition or condensation. It can also participate in Henry reactions with nitroalkanes under basic conditions to form β-nitroalcohols, which are valuable synthetic intermediates. sigmaaldrich.com

Imine Formation: Like other aldehydes, it reacts with primary amines under acid catalysis to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction involves the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration. This is a reversible process. masterorganicchemistry.comyoutube.com The formation of imines from indole (B1671886) carbonyl compounds is a well-established transformation. rsc.org

Table 1: Predicted Condensation Reactions

| Reaction Type | Reactant(s) | Catalyst/Conditions | Expected Product Type |

|---|---|---|---|

| Knoevenagel | Malononitrile | Base (e.g., piperidine) | 2-((1-Methyl-1H-indol-7-yl)methylene)malononitrile |

| Henry | Nitromethane | Base | 2-Nitro-1-(1-methyl-1H-indol-7-yl)ethanol |

| Imine Formation | Aniline | Acid (e.g., H⁺) | N-((1-Methyl-1H-indol-7-yl)methylene)aniline |

Oxidation Pathways of the Aldehyde Group

The aldehyde group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common synthetic step and can be achieved with a variety of oxidizing agents. The N-methyl indole core is generally stable to these conditions. The oxidation of a related compound, 1-methyl-indole-3-acetaldehyde, yields the corresponding carboxaldehyde, demonstrating the robustness of the core under certain oxidative environments. dtic.mil Standard oxidizing agents are expected to convert the aldehyde function to a carboxylic acid.

Table 2: Oxidation of the Aldehyde Group

| Oxidizing Agent | Expected Product |

|---|---|

| Potassium permanganate (B83412) (KMnO₄) | 1-Methyl-1H-indole-7-carboxylic acid |

| Jones reagent (CrO₃/H₂SO₄) | 1-Methyl-1H-indole-7-carboxylic acid |

Reductive Transformations of the Aldehyde Group

The carbaldehyde moiety can be selectively reduced to a primary alcohol or completely reduced to a methyl group, depending on the reagents and conditions employed.

Reduction to Alcohol: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will efficiently reduce the aldehyde to the corresponding primary alcohol, (1-methyl-1H-indol-7-yl)methanol.

Reductive Amination: In the presence of an amine and a reducing agent like sodium cyanoborohydride (NaBH₃CN), the aldehyde can be converted directly into an amine.

Deoxygenation to Methyl Group: More vigorous reduction methods, such as the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (Zn(Hg), HCl) reductions, can fully deoxygenate the aldehyde to form 1,7-dimethyl-1H-indole.

It is noteworthy that under certain conditions, such as using NaBH₄ in a carboxylic acid solvent, reduction of the indole ring itself can occur to yield an indoline. mdma.ch

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Core

The indole ring system is electron-rich and generally undergoes electrophilic aromatic substitution (EAS) preferentially over nucleophilic substitution. pearson.com The regioselectivity of such reactions on this compound is governed by the combined electronic effects of the N-methyl group and the 7-carbaldehyde group.

Electrophilic Aromatic Substitution (EAS): The indole nucleus is highly activated towards electrophiles, with reactivity estimated to be orders of magnitude greater than benzene (B151609). nih.gov The most reactive position is typically C3. ic.ac.uk However, in a 7-substituted indole, the positions available for substitution are on the pyrrole (B145914) ring (C2, C3) and the benzene ring (C4, C5, C6). The N-methyl group is an activating, ortho-para directing group, while the 7-carbaldehyde is a deactivating, meta-directing group. Attack at the C3 position is generally favored electronically. Attack at the C2 position is also possible. On the benzenoid ring, the directing effects are conflicting, making the prediction of a single major product complex without experimental data.

Nucleophilic Aromatic Substitution (NAS): NAS reactions on the electron-rich indole core are generally disfavored unless a strong electron-withdrawing group is present to activate the ring system. The carbaldehyde group at C7 does have an electron-withdrawing character, which could potentially facilitate nucleophilic attack, particularly at positions ortho or para to it (i.e., C6 or C4), but such reactions are expected to require harsh conditions.

Metal-Catalyzed Transformations Involving this compound

Transition metal-catalyzed reactions, particularly C-H functionalization, have become powerful tools for the selective modification of heterocyclic cores like indole. rsc.org

C-H Functionalization: Directing groups can be employed to achieve site-selective C-H activation and subsequent functionalization. For instance, palladium-catalyzed C7 acylation of indolines has been successfully demonstrated, highlighting the feasibility of functionalizing this specific position. nih.gov Furthermore, ruthenium-catalyzed reactions have been used to direct functionalization to the C7 position of N-pyrimidyl indolines. nih.gov These precedents suggest that the indole nitrogen or a derivative could be used to direct metal catalysts to functionalize the C2 or C6 positions of this compound.

Cross-Coupling Reactions: If the indole core were to be halogenated (e.g., at the C2, C3, or C4 positions), it could then participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds.

Carbenoid Insertions: Reactions of indoles with metal-bound carbenes, often generated from diazo compounds, can lead to alkylation or cyclopropanation products. researchgate.net For electron-rich indoles, alkylation typically occurs at the C3 position. researchgate.net

Stability and Degradation Pathways of this compound

The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. Understanding the degradation pathways of a compound under various stress conditions is essential for the development of stable formulations and for defining appropriate storage and handling procedures. This section focuses on the chemical stability of this compound and investigates its potential degradation pathways based on its structural characteristics and the known reactivity of related indole derivatives.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development that helps to identify the likely degradation products of an API. nih.gov These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. nih.govresearchgate.net Based on the general principles outlined in the International Council for Harmonisation (ICH) guidelines, the stability of this compound can be systematically investigated under hydrolytic, oxidative, photolytic, and thermal stress conditions. ich.org

Hydrolytic Stability:

The stability of this compound in aqueous solutions is expected to be pH-dependent. In acidic and alkaline solutions, the compound may undergo degradation, although the N-methylation is known to inhibit certain degradation pathways that are common for N-unsubstituted indoles. science.goviagim.org The aldehyde functional group could potentially undergo hydration or other acid/base-catalyzed reactions.

Oxidative Stability:

The indole ring is electron-rich and generally susceptible to oxidation. europa.eu The presence of an aldehyde group, which can be oxidized to a carboxylic acid, further contributes to the potential for oxidative degradation. Common laboratory oxidizing agents like hydrogen peroxide are often used in forced degradation studies to simulate oxidative stress. researchgate.net

Photostability:

Many indole-containing compounds are known to be sensitive to light. Photostability testing, as recommended by ICH guidelines, involves exposing the compound to a combination of visible and ultraviolet (UV) light to assess its potential for photodegradation. ich.orgeuropa.eu The degradation is typically monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). science.govchromatographyonline.com

Thermal Stability:

Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions. Thermal stress studies are conducted to evaluate the stability of the compound at temperatures higher than those used for accelerated stability testing.

The following table summarizes the plausible outcomes of forced degradation studies on this compound, based on the known behavior of structurally similar indole derivatives.

| Stress Condition | Expected Observation | Potential Degradation Products |

|---|---|---|

| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Moderate degradation | Formation of hydrated aldehyde species, potential for ring-opened products under harsh conditions. |

| Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Significant degradation | Cannizzaro-type reaction products (alcohol and carboxylic acid), potential for oxidative degradation products. |

| Oxidative Degradation (e.g., 3% H₂O₂, RT) | Significant degradation | 1-Methyl-1H-indole-7-carboxylic acid, N-oxide derivatives, and ring-opened products. |

| Photolytic Degradation (ICH Q1B conditions) | Moderate to significant degradation | Dimeric products, photo-oxidized products. |

| Thermal Degradation (e.g., 80°C, solid state) | Minor to moderate degradation | Decomposition products, potential for polymerization. |

Potential Degradation Pathways

Based on the chemical nature of the indole ring and the aldehyde functional group, several degradation pathways can be postulated for this compound.

Oxidation:

The most probable degradation pathway for this compound is oxidation. The aldehyde group at the C7-position is a primary target for oxidation, leading to the formation of 1-methyl-1H-indole-7-carboxylic acid . The indole ring itself can also be oxidized, potentially at the C2 or C3 positions, to form oxindole-type structures, although N-methylation tends to decrease the susceptibility to this type of reaction. iagim.org

Dimerization and Polymerization:

Under photolytic or harsh thermal conditions, radical-mediated reactions could lead to the formation of dimeric or polymeric products. The indole nucleus can participate in such reactions, leading to complex mixtures of degradation products.

Hydrolytic Reactions:

In aqueous solutions, the aldehyde group can exist in equilibrium with its hydrated gem-diol form. While this is a reversible process, under certain pH conditions, it could be a prelude to further degradation reactions. Under strongly alkaline conditions, the Cannizzaro reaction, a disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid, is a possible degradation pathway. This would result in the formation of (1-methyl-1H-indol-7-yl)methanol and 1-methyl-1H-indole-7-carboxylic acid .

The following table outlines the potential degradation products of this compound and the likely conditions under which they might form.

| Potential Degradation Product | Chemical Structure | Formation Condition | Plausible Mechanism |

|---|---|---|---|

| 1-Methyl-1H-indole-7-carboxylic acid |  | Oxidative, Alkaline Hydrolysis | Oxidation of the aldehyde group; Cannizzaro reaction. |

| (1-Methyl-1H-indol-7-yl)methanol |  | Alkaline Hydrolysis | Cannizzaro reaction. |

| This compound N-oxide |  | Oxidative | Oxidation of the indole nitrogen. |

It is important to note that the actual degradation profile of this compound would need to be confirmed through comprehensive experimental studies employing validated, stability-indicating analytical methods. chromatographyonline.com

Synthesis and Characterization of Derivatives and Analogs of 1 Methyl 1h Indole 7 Carbaldehyde

Design and Rational Synthesis of Novel 1-Methyl-1H-indole-7-carbaldehyde Derivatives

The design of novel derivatives of this compound is often guided by the desire to introduce new functional groups that can modulate the electronic and steric properties of the parent molecule. A common strategy involves the N-alkylation of the indole (B1671886) nitrogen. For instance, the reaction of indole-3-carboxaldehyde (B46971) with alkyl halides like methyl iodide, in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF), is a well-established method for preparing N-methylated indole-3-carboxaldehydes. nih.gov This straightforward alkylation provides a foundational step for further derivatization.

Another key synthetic route involves the direct formylation of the indole ring. While various methods exist for the formylation of indoles, the Vilsmeier-Haack reaction, which employs reagents like phosphorus oxychloride (POCl3) and DMF, is a common approach to introduce an aldehyde group at the C-3 position of the indole nucleus. Modifications of these fundamental synthetic strategies allow for the introduction of a wide range of substituents, leading to a diverse library of this compound derivatives.

Nitrogen-Containing Derivatives (e.g., Imines, Hydrazones, Thiosemicarbazones)

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of various nitrogen-containing derivatives through condensation reactions. These reactions typically involve the formation of a new carbon-nitrogen double bond.

Imines: The reaction of 1-methyl-1H-indole-3-carboxaldehyde with primary amines, such as 3,4,5-trimethoxyaniline, in the presence of an acid catalyst like acetic acid, readily affords the corresponding imine derivatives. nih.gov This reaction is a classic example of Schiff base formation.

Hydrazones: Hydrazones are synthesized by the condensation of an aldehyde with a hydrazine (B178648) derivative. For example, N-substituted indole-3-carboxaldehydes react with various substituted phenylhydrazines in a mixture of ethanol (B145695) and glacial acetic acid under reflux to yield the corresponding hydrazone derivatives. nih.gov These reactions are often straightforward and provide a modular approach to a wide array of hydrazone compounds.

Thiosemicarbazones: The reaction of an aldehyde with a thiosemicarbazide (B42300) yields a thiosemicarbazone. A notable example is the synthesis of indole-7-carbaldehyde thiosemicarbazone, which has been investigated for its coordination chemistry. rsc.orgalayen.edu.iqnih.gov

Ligand Design and Coordination Chemistry (e.g., Metal Complexes of Thiosemicarbazones derived from Indole-7-carbaldehyde)

Thiosemicarbazones derived from indole-7-carbaldehyde are of significant interest due to their ability to act as versatile ligands in coordination chemistry. alayen.edu.iq The presence of nitrogen and sulfur donor atoms allows these molecules to coordinate with a variety of metal ions, forming stable metal complexes.

A study on indole-7-carbaldehyde thiosemicarbazone (referred to as LH2) demonstrated its flexidentate nature, meaning it can coordinate to metal ions in different ways. rsc.orgnih.gov For instance, in reactions with zinc(II) and cadmium(II) salts, the thiosemicarbazone acts as a neutral, monodentate ligand, coordinating only through the sulfur atom to form complexes of the type MX2(LH2)2 (where M = Zn, Cd and X = Cl, Br, OAc). rsc.orgnih.gov

However, in the presence of a base like potassium hydroxide (B78521), the thiosemicarbazone can be deprotonated at the hydrazine and indole nitrogens, leading to different coordination modes. rsc.orgnih.gov For example, with ZnBr2, it forms a complex where the ligand is dianionic and coordinates through the nitrogen and sulfur atoms. rsc.orgnih.gov

Furthermore, with palladium(II) and platinum(II) ions, the coordination behavior is also influenced by the reaction conditions and the metal precursor used. rsc.orgnih.gov When reacted with K2PdCl4 in the presence of triethylamine, a complex is formed containing two thiosemicarbazone ligands: one acting as a dianionic N,N,S-tridentate ligand and the other as a neutral S-monodentate ligand. rsc.orgnih.gov When PdCl2(PPh3)2 is used as the palladium(II) source, a complex with a dianionic N,N,S-tridentate thiosemicarbazone ligand is obtained. nih.gov A similar platinum(II) complex was also synthesized. nih.gov The coordination versatility of these ligands highlights their potential in the design of novel metal-based compounds.

Derivatives with Modified Indole Ring Substituents (e.g., at C-2, C-3, C-4, C-5, C-6)

The synthesis of derivatives with substituents at various positions on the indole ring allows for a fine-tuning of the molecule's properties. While the provided information primarily focuses on derivatization at the N-1 and C-7 positions, the principles of electrophilic aromatic substitution and other synthetic methodologies can be applied to introduce functional groups at other positions of the indole nucleus. For example, nitration of 1-methylindole (B147185) can lead to the introduction of a nitro group, which can then be further modified. The position of this substitution can be influenced by the reaction conditions and the existing substituents on the indole ring.

Ester and Amide Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid, which then serves as a precursor for the synthesis of ester and amide derivatives.

Ester Derivatives: Esterification of the corresponding indole carboxylic acid can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. The synthesis of methyl 1H-indole-3-carboxylate is a well-documented example. tetratek.com.tr

Amide Derivatives: Amide derivatives are readily prepared by the reaction of the indole carboxylic acid with an amine. sphinxsai.comnih.gov This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using a coupling agent. For instance, the condensation of orotic acid and hydantoin-5-acetic acid with various 3,4-diaryl-2-imino-4-thiazolines using microwave irradiation has been reported for the synthesis of amide derivatives. nih.gov The synthesis of amide derivatives from substituted anilines and amino acid esters is also a common one-step reaction. sphinxsai.com

Spectroscopic and Structural Elucidation of Derivatives

The characterization of newly synthesized derivatives of this compound relies heavily on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a cornerstone for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structures of this compound derivatives.

In ¹H NMR spectra, characteristic signals for the indole ring protons, the methyl group on the nitrogen, and the aldehyde proton can be readily identified. For example, in the ¹H NMR spectrum of 1-methyl-1H-indole-3-carbaldehyde, the aldehyde proton typically appears as a singlet at around 10.0 ppm. rsc.org The protons on the indole ring exhibit characteristic coupling patterns that can be used to confirm their positions. rsc.orgrsc.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group gives a distinct signal in the downfield region of the spectrum, typically around 184 ppm. rsc.org The chemical shifts of the other carbon atoms in the indole ring are also indicative of the substitution pattern. rsc.orgrsc.org

For more complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. tetratek.com.trresearchgate.net For instance, COSY spectra can identify coupled protons, while HMBC spectra reveal long-range correlations between protons and carbons, which is crucial for assigning the positions of substituents on the indole ring. researchgate.net

Table of NMR Data for Selected 1-Methyl-1H-indole-carbaldehyde Derivatives:

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H) | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 | rsc.org |

| 1-ethyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H) | 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05 | rsc.org |

| 1,7-Dimethyl-1H-indole-3-carbaldehyde | CDCl₃ | 9.93 (s, 1H), 8.16 (d, J = 7.6 Hz, 1H), 7.52 (s, 1H), 7.18-7.15 (m, 1H), 7.03 (d, J = 7.2 Hz, 1H), 4.09 (s, 3H), 2.74 (s, 3H) | Not provided | rsc.org |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are crucial analytical techniques for elucidating the molecular structures of this compound and its analogs by identifying their characteristic vibrational modes. These techniques provide a molecular fingerprint based on the absorption or scattering of infrared radiation by the molecule's bonds.

For indole carbaldehyde derivatives, the most prominent vibrational band is associated with the carbonyl (C=O) stretching of the aldehyde group. In the IR spectrum of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde, a strong C=O stretching vibration is observed at 1646 cm⁻¹. researchgate.net The IR spectrum of 1-methylindole, a precursor compound, shows a broad band between 3300 cm⁻¹ and 2800 cm⁻¹, which is assigned to C-H stretching vibrations. researchgate.net Specifically, peaks around 3050 cm⁻¹ correspond to unsaturated C-H stretching, while those near 2950 cm⁻¹ are from saturated C-H stretching. researchgate.net

In more complex derivatives, such as those involving fused heterocyclic rings like 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, the IR spectra reveal characteristic peaks for various functional groups. For one such derivative, the spectrum showed signals for N-H stretching at 3250 cm⁻¹, C-H aromatic stretching at 3080 cm⁻¹, and C=S stretching at 1288 cm⁻¹. mdpi.com

Public databases also contain spectral information for isomers. The FT-Raman and ATR-IR spectra for 1-methyl-1H-indole-3-carbaldehyde are available, providing a reference for the vibrational characteristics of the N-methylated indole aldehyde scaffold. nih.gov

Table 1: Selected Infrared (IR) Vibrational Frequencies for Analogs and Derivatives of this compound

| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde | Aldehyde (C=O) | Stretching | 1646 | researchgate.net |

| 1-Methylindole | C-H (unsaturated) | Stretching | ~3050 | researchgate.net |

| 1-Methylindole | C-H (saturated) | Stretching | ~2950 | researchgate.net |

| Triazolo-pyridazino-indole Derivative | N-H | Stretching | 3250 | mdpi.com |

| Triazolo-pyridazino-indole Derivative | C-H (aromatic) | Stretching | 3080 | mdpi.com |

| Triazolo-pyridazino-indole Derivative | Thiocarbonyl (C=S) | Stretching | 1288 | mdpi.com |

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives, aiding in their structural confirmation. The electron ionization (EI) mass spectrum provides insight into the stability of the molecular ion and its subsequent decomposition pathways.

For the isomeric compound, 1-methyl-1H-indole-3-carbaldehyde, GC-MS analysis under electron ionization shows a prominent molecular ion peak. nih.gov The top five peaks in its mass spectrum are observed at m/z values of 158, 159, 77, 130, and 103. nih.gov The base peak at m/z 158 likely corresponds to the loss of a single hydrogen atom from the molecular ion [M]⁺, indicating a stable structure.

Similarly, the mass spectrum for 7-methyl-1H-indole-3-carbaldehyde, another structural isomer, is available and provides comparative data for the fragmentation of the methylindole carbaldehyde core. nist.gov The parent compound, 1H-indole-3-carboxaldehyde, has a molecular weight of 145.1580 g/mol and its mass spectrum is well-documented, serving as a foundational reference. nist.gov In the analysis of more complex derivatives, such as the reaction product of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with an amine, a molecular ion peak [M]⁺ was identified at m/z 381, confirming the structure of the resulting β-amino alcohol. researchgate.net

Table 2: Key Mass Spectrometry Data for Isomers of 1-Methyl-1H-indole-carbaldehyde

| Compound | Ionization Method | Key m/z Values | Notes | Reference |

| 1-Methyl-1H-indole-3-carbaldehyde | EI-B | 159, 158, 130, 103, 77 | [M]⁺ at 159, Base peak at 158 | nih.gov |

| 7-Methyl-1H-indole-3-carboxaldehyde | Electron Ionization | Spectrum available | Molecular Weight: 159.1846 g/mol | nist.govnist.gov |

| 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde Derivative | MS | 381 | [M]⁺ peak | researchgate.net |

X-ray Diffraction (XRD) Analysis of Single Crystals

Single-crystal X-ray diffraction (XRD) provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure for this compound is not described in the search results, data for several of its analogs and derivatives offer significant insight into the structural properties of this class of compounds.

The crystal structure of 5-methyl-1H-indole-3-carbaldehyde, an isomer, has been determined. nih.gov It crystallizes in the orthorhombic space group Pnma, with the molecule being almost planar. In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming chains that are further connected by C—H⋯π interactions. nih.gov

For a more complex derivative, a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, single-crystal XRD analysis confirmed its chemical architecture. mdpi.com The study revealed that the triazole and indole rings are twisted relative to each other. The crystal packing is dominated by H⋯H, H⋯C, N⋯H, and Br⋯H contacts. mdpi.com

In another example, a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid was characterized by single-crystal XRD. mdpi.com It crystallizes in the monoclinic system with the space group P2₁/c. The crystal structure is characterized by the formation of cyclic dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups. mdpi.com The Cambridge Structural Database contains an entry for a crystal structure of 1-methyl-1H-indole-3-carbaldehyde (CCDC Number: 161514), confirming its solid-state conformation. nih.gov

Table 3: Crystallographic Data for Analogs of this compound

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 5-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | Orthorhombic | Pnma | a = 16.9456 Å, b = 5.7029 Å, c = 8.6333 Å | nih.gov |

| 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2) | C₁₀H₉NO₃ | Monoclinic | P2₁/c | a = 4.0305 Å, b = 13.0346 Å, c = 17.2042 Å, β = 91.871° | mdpi.com |

Lack of Published Computational Studies Hinders Theoretical Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound This compound . Despite its well-documented chemical identity, in-depth research focusing on its electronic structure, reactivity, and optical properties through computational chemistry methods appears to be unpublished or not readily accessible.

While basic compound information, such as its molecular formula (C₁₀H₉NO) and mass, is available from chemical databases, the specific, detailed theoretical investigations requested—including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) analyses—could not be found for this particular molecule. chemspider.com

Searches for scholarly articles detailing the geometric optimization, vibrational frequencies, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, reactivity indices, electronic excitations, or Nonlinear Optical (NLO) properties of this compound did not yield relevant results.

It is important to note that computational studies have been performed on closely related isomers, such as 1-methyl-1H-indole-3-carbaldehyde. bohrium.com Research on this and other indole derivatives often includes DFT calculations to understand molecular structure and reactivity. nih.govresearchgate.net For instance, studies on similar compounds have utilized DFT to investigate rotational conformers and analyze intermolecular interactions. nih.govresearchgate.netpsu.edu However, due to the precise and sensitive nature of computational chemistry, the findings from these related molecules cannot be extrapolated to this compound, as even small changes in molecular structure can significantly alter the calculated electronic and optical properties.

Computational Chemistry and Theoretical Studies of 1 Methyl 1h Indole 7 Carbaldehyde Systems

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Further theoretical research and publication are required to elucidate the specific computational characteristics of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. nih.gov For a molecule like 1-methyl-1H-indole-7-carbaldehyde, MD simulations can elucidate the flexibility of the molecule and its preferred spatial arrangements, which are crucial for understanding its potential interactions with biological targets.

MD simulations can help map the energy landscape of the molecule, revealing various low-energy conformational states. cresset-group.com The conformational flexibility of this compound would primarily revolve around the rotation of the carbaldehyde group relative to the indole (B1671886) ring. The presence of the methyl group at the 1-position of the indole ring can influence the conformational preferences of the carbaldehyde group at the 7-position through steric and electronic effects.

Intermolecular interactions are fundamental to the biological activity of any compound. MD simulations can be employed to study how this compound might interact with its environment, such as solvent molecules or the active site of a protein. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions, all of which contribute to the stability of a potential ligand-receptor complex. For instance, the nitrogen atom of the indole ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors, while the aromatic indole ring can participate in π-π stacking with aromatic residues in a protein binding pocket.

A hypothetical study on the conformational analysis of this compound could yield data such as the following, which is based on typical parameters investigated in computational studies of similar heterocyclic aldehydes.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Dihedral Angle (C6-C7-C=O) | 0° ± 15° | Represents the primary rotational conformation of the carbaldehyde group relative to the indole ring, suggesting a near-planar arrangement is energetically favored. |

| Energy Barrier to Rotation | 3-5 kcal/mol | The estimated energy required to rotate the carbaldehyde group, indicating some degree of rotational freedom at physiological temperatures. |

| Solvation Free Energy | -8 to -12 kcal/mol | The calculated energy change when moving the molecule from a vacuum to a solvent (e.g., water), providing insight into its solubility and hydrophobicity. |

| Principal Moments of Inertia | Ix, Iy, Iz | These values would describe the mass distribution of the molecule and its overall shape. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.nettandfonline.com For derivatives of this compound, QSAR studies could be instrumental in designing new molecules with enhanced potency for a specific biological target.

A QSAR study on derivatives of this compound would involve synthesizing a series of related compounds with varied substituents on the indole ring or modifications to the carbaldehyde group. The biological activity of these compounds would then be determined experimentally. Subsequently, a wide range of molecular descriptors for each compound would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

For example, a QSAR study on a series of 2-phenylindole-3-carbaldehyde derivatives identified the importance of electrostatic potential charges, surface area, and the presence of bulky groups for their antimitotic activity. nih.gov Similarly, for derivatives of this compound, a hypothetical QSAR model might reveal the significance of specific electronic and steric features for a given biological activity.

Table 2: Hypothetical QSAR Model for a Series of this compound Derivatives

| Descriptor | Coefficient | Description |

|---|---|---|

| logP | +0.45 | A positive coefficient for the logarithm of the partition coefficient suggests that increased lipophilicity is favorable for activity. |

| Dipole Moment (µ) | -0.21 | A negative coefficient indicates that a lower overall molecular dipole moment may enhance biological activity. |

| Molecular Surface Area (MSA) | +0.15 | A positive correlation suggests that larger molecules with greater surface area may have better interactions with the target. |

| LUMO Energy | -0.33 | A negative coefficient for the Lowest Unoccupied Molecular Orbital energy suggests that electron-accepting capabilities may be important for activity. |

| Statistical Parameters | ||

| r2 | 0.85 | The coefficient of determination, indicating that 85% of the variance in biological activity is explained by the model. |

| q2 (cross-validated r2) | 0.72 | A measure of the predictive power of the model, with a value greater than 0.5 generally considered good. |

Future Perspectives and Research Directions

Development of Advanced Synthetic Methodologies for Diversified Analogs

The future of 1-methyl-1H-indole-7-carbaldehyde in drug discovery hinges on the ability to generate a diverse library of analogs for screening. While classical methods for indole (B1671886) synthesis and modification are well-established, future research will focus on more advanced, efficient, and sustainable methodologies. nih.gov

Key areas for development include:

Late-Stage Functionalization: Developing novel C-H activation and cross-coupling reactions will allow for direct modification of the indole core at various positions, enabling rapid diversification without the need for de novo synthesis of each analog.

Flow Chemistry and Automation: Implementing microflow synthesis can lead to ultrafast and highly controlled reactions, minimizing the formation of unwanted byproducts and enabling scalable production. youtube.com Automated platforms can accelerate the synthesis of large compound libraries, a critical component for high-throughput screening campaigns.

Biocatalysis: Employing enzymes for specific transformations on the indole ring can offer high selectivity and milder reaction conditions, aligning with the principles of green chemistry.

A comparative look at established and emerging synthetic strategies highlights the path forward for creating a diverse chemical space around the this compound scaffold.

| Methodology | Description | Potential Application for Analog Synthesis | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | A standard method for formylating electron-rich heterocycles like indoles to produce indole-3-carboxaldehydes. | Could be adapted for introducing aldehyde groups at different positions on the indole ring of analogs. nih.gov | nih.gov |

| Nitrosation of Indoles | A method to convert indoles into 1H-indazole-3-carboxaldehydes under mild acidic conditions, offering an alternative heterocyclic scaffold. nih.gov | Transforming this compound analogs into the corresponding indazoles to explore different chemical space. nih.gov | nih.gov |

| Palladium-Mediated Arylation | A modern cross-coupling technique that can be used for late-stage functionalization of complex molecules, including peptides containing indole moieties. acs.org | Directly attaching various aryl groups to the indole core of this compound to rapidly generate analogs with diverse properties. acs.orgacs.org | acs.orgacs.org |

| Flow Chemistry | Utilizes microreactors for continuous processing, offering precise control over reaction conditions and enabling rapid, high-yield synthesis. | Ideal for optimizing reaction conditions and for the safe, scalable production of novel analogs. youtube.com | youtube.com |

Exploration of Novel Biological Targets and Therapeutic Indications

The indole nucleus is a "privileged scaffold" present in drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. researchgate.net Future research must systematically explore the biological activities of this compound and its derivatives.

Initial exploration should focus on established indole-related targets:

Anticancer Activity: Many indole derivatives function as tubulin polymerization inhibitors or kinase inhibitors. nih.govnih.gov Analogs of this compound should be screened for activity against various cancer cell lines and key oncogenic targets like VEGFR and other protein kinases. rsc.org

Antimicrobial and Antiviral Properties: The indole scaffold is present in compounds with activity against bacteria, fungi, and viruses, including Mycobacterium tuberculosis and SARS-CoV-2. nih.govmdpi.comelsevierpure.com Screening new analogs against a panel of clinically relevant pathogens is a critical research direction.

Anti-inflammatory and Anti-fibrotic Effects: Indole derivatives have shown potential in mitigating fibrosis and inflammation by modulating pathways like TGF-β/Smad. nih.gov This opens avenues for treating chronic inflammatory diseases affecting organs such as the kidneys and liver. nih.gov

Neurological Disorders: Given that the neurotransmitter serotonin (B10506) contains an indole ring, exploring the interaction of new analogs with neurological targets like the 5-HT receptors could lead to treatments for migraines or mood disorders. rsc.org

Integration of High-Throughput Screening and Computational Drug Discovery

To efficiently navigate the vast chemical space of possible analogs, modern drug discovery tools are essential. The integration of high-throughput screening (HTS) and computational methods will be paramount for identifying promising lead compounds based on the this compound scaffold.

High-Throughput Screening (HTS): Automated robotic systems can test millions of compounds against a specific biological target in a short period. youtube.com HTS assays, particularly cell-based and fluorescence-based assays, can be developed to rapidly screen libraries of this compound derivatives for desired biological activity, such as apoptosis induction or enzyme inhibition. nih.govnih.gov

Computational Drug Discovery: In silico techniques like molecular docking and pharmacophore modeling can predict how well a compound might bind to a specific protein target. mdpi.comnih.gov These methods can be used to pre-screen virtual libraries of analogs, prioritizing the synthesis of those with the highest probability of being active. This approach saves significant time and resources in the early discovery phase. nih.gov

Nanotechnology and Material Science Applications (e.g., Inclusion Complexes)

Beyond pharmaceuticals, the unique electronic and structural properties of indole derivatives make them interesting for materials science and nanotechnology.

Nano-Drug Delivery Systems: A significant challenge with many organic molecules, including some indoles, is poor water solubility and stability. nih.gov Nanotechnology offers solutions by encapsulating these compounds in various nanocarriers like nanoparticles, liposomes, or micelles. nih.govnih.gov Future work could focus on developing nanoformulations of this compound analogs to enhance their bioavailability, provide targeted delivery to disease sites, and enable controlled release. youtube.comyoutube.com

Inclusion Complexes: Creating inclusion complexes, for instance with cyclodextrins, is another strategy to improve the solubility and stability of guest molecules. Investigating the formation of such complexes with this compound could enhance its utility in both biological and material applications.

Advanced Materials: The indole ring can be incorporated into larger molecular structures to create novel organic materials. Research could explore the use of this compound derivatives in the development of organic semiconductors, fluorescent probes, or other functional materials. youtube.com

Preclinical Development and Lead Optimization Strategies

Once initial "hit" compounds are identified through screening, a rigorous process of lead optimization is required to develop a viable drug candidate. mdpi.com This involves systematically modifying the hit structure to improve its potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

For derivatives of this compound, this process would involve:

常见问题

Q. What are the common synthetic routes for 1-methyl-1H-indole-7-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves formylation of 1-methylindole derivatives. Key steps include:

- Nitration/Formylation : Nitration at the 7-position followed by formylation using Vilsmeier-Haack conditions (POCl₃/DMF) .

- Optimization : Temperature control (e.g., 0–5°C during nitration to prevent over-nitration) and solvent selection (e.g., dichloromethane for formylation) are critical for maximizing yield (typically 60–75%) and purity (>95%) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .

Table 1 : Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Vilsmeier-Haack | 70–75 | >95 | Handling POCl₃ toxicity |

| Directed Lithiation | 60–65 | 85–90 | Sensitivity to moisture |

Q. How is this compound characterized spectroscopically, and what are its key spectral signatures?

- Methodological Answer :

- NMR :

- ¹H-NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Methyl group at N1 resonates as a singlet at δ 3.8–4.0 ppm .

- ¹³C-NMR : Carbonyl carbon (C=O) at δ 190–195 ppm; aromatic carbons in δ 110–150 ppm range .

- IR : Strong C=O stretch at 1680–1700 cm⁻¹ and C-H (aldehyde) stretch at 2800–2900 cm⁻¹ .

- MS : Molecular ion peak at m/z 159 (C₁₀H₉NO⁺) with fragmentation patterns confirming the indole scaffold .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Studies : Use Gaussian or ORCA software to calculate Fukui indices for electrophilicity. The aldehyde group shows high electrophilicity (f⁺ > 0.1), making it reactive toward amines or hydrazines .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states, reducing activation energy by 10–15 kJ/mol compared to nonpolar solvents .

- Case Study : DFT-predicted reaction pathways for hydrazone formation align with experimental yields (85–90% in ethanol, 70% in toluene) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time) to compare IC₅₀ values. For example, discrepancies in antimicrobial activity (MIC 8–32 µg/mL) arise from variations in bacterial strains .

- Metabolite Interference : Use LC-MS to identify metabolites in biological matrices that may mask parent compound activity .

- Structural Confirmation : Validate derivatives via X-ray crystallography (SHELX programs ) to rule out isomerization or degradation.

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound complexes?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion (e.g., 1:1 DCM/hexane) or slow evaporation (ethanol) to grow single crystals .

- Temperature : Crystallize at 4°C to slow nucleation and improve crystal quality.

- Data Collection : Resolve ambiguities in electron density maps (e.g., disordered aldehyde groups) using SHELXL refinement with twin-law corrections .

Troubleshooting & Experimental Design

Q. Why do some synthetic routes yield byproducts like 1-methyl-1H-indole-5-carbaldehyde, and how can selectivity be improved?

- Methodological Answer :

- Regioselectivity : Steric effects from the N1-methyl group direct electrophiles to the 7-position. Competing 5-substitution arises from incomplete blocking; use bulkier directing groups (e.g., tert-butyl) to enhance selectivity .

- Monitoring : Track reaction progress via TLC (Rf: 0.3 in 7:3 hexane/EtOAc) to isolate intermediates before byproduct formation .

Q. What are the best practices for evaluating the stability of this compound under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。